molecular formula C7H10Cl2N2 B1587682 (4-Chloro-2-methylphenyl)hydrazine hydrochloride CAS No. 19690-59-6

(4-Chloro-2-methylphenyl)hydrazine hydrochloride

Cat. No. B1587682
CAS RN: 19690-59-6
M. Wt: 193.07 g/mol
InChI Key: VBVZXWFQHFXJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chloro-2-methylphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H10Cl2N2 . It is used as a reactant in the preparation of various derivatives .


Synthesis Analysis

The synthesis of similar compounds, such as 4-chlorophenylhydrazine, involves using 4-chloroaniline as the initial raw material. The process includes diazotization reaction, reduction reaction, and hydrolysis . Another method involves the conversion of aldehydes and ketones to alkanes through the Wolff-Kishner Reduction .


Molecular Structure Analysis

The molecular weight of “(4-Chloro-2-methylphenyl)hydrazine hydrochloride” is approximately 179.04 . The compound is solid under normal conditions .


Chemical Reactions Analysis

Hydrazines, including “(4-Chloro-2-methylphenyl)hydrazine hydrochloride”, can undergo various chemical reactions. For instance, they can be converted to a hydrazone derivative by reaction with hydrazine . The hydrazone can then be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .


Physical And Chemical Properties Analysis

“(4-Chloro-2-methylphenyl)hydrazine hydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitivity .

Scientific Research Applications

  • Environmental Monitoring : A study by Tahernejad-Javazmi et al. (2018) developed a sensor for detecting hydrazine and 4-chlorophenol, two major water pollutants. This sensor utilized a hydroquinone derivative in a carbon paste matrix, demonstrating effective measurement of hydrazine in the presence of 4-chlorophenol, which is crucial for human health and environmental monitoring (Tahernejad-Javazmi et al., 2018).

  • Fluorescent Probe Development : Zhu et al. (2019) designed a ratiometric fluorescent probe for the detection of hydrazine in biological and water samples. The probe, which used dicyanoisophorone as the fluorescent group, demonstrated low cytotoxicity, high sensitivity, and suitability for fluorescence imaging in cells and zebrafish, indicating its potential for biological and environmental applications (Zhu et al., 2019).

  • Cancer Research : Prasetiawati et al. (2022) synthesized 4-hydrazinylphenyl benzenesulfonate and investigated its anti-cancer activity against breast cancer cell lines. The study highlights the potential of hydrazine derivatives as novel anti-cancer compounds (Prasetiawati et al., 2022).

  • Antimicrobial Activity : Mickevičienė et al. (2015) synthesized compounds containing hydrazide and other moieties, which exhibited significant antimicrobial activity against various bacterial and fungal species. This study suggests the potential use of hydrazine derivatives in antimicrobial applications (Mickevičienė et al., 2015).

Safety And Hazards

“(4-Chloro-2-methylphenyl)hydrazine hydrochloride” is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

(4-chloro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVZXWFQHFXJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173358
Record name 4-Chloro-2-tolylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-methylphenyl)hydrazine hydrochloride

CAS RN

19690-59-6
Record name Hydrazine, (4-chloro-2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19690-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-tolylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-tolylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-tolylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 5
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 6
(4-Chloro-2-methylphenyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.